molecular formula C23H20N2O7 B11044118 2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone

2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone

Cat. No.: B11044118
M. Wt: 436.4 g/mol
InChI Key: UBXCVALHGCWFOO-UHFFFAOYSA-N
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Description

2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE is a complex organic compound with a unique structure that includes multiple methoxy groups, a furobenzodioxole ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE typically involves multiple steps, starting from simpler precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes and receptors, modulating their activity. The compound may also interact with cellular membranes and proteins, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H20N2O7

Molecular Weight

436.4 g/mol

IUPAC Name

2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-imidazol-1-ylethanone

InChI

InChI=1S/C23H20N2O7/c1-27-14-6-4-13(5-7-14)18-15(10-16(26)25-9-8-24-11-25)17-19(28-2)22-23(31-12-30-22)21(29-3)20(17)32-18/h4-9,11H,10,12H2,1-3H3

InChI Key

UBXCVALHGCWFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C(=C4C(=C3OC)OCO4)OC)CC(=O)N5C=CN=C5

Origin of Product

United States

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